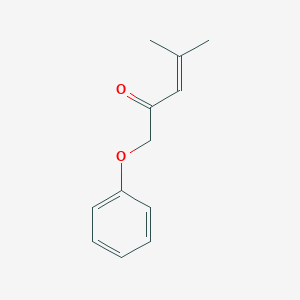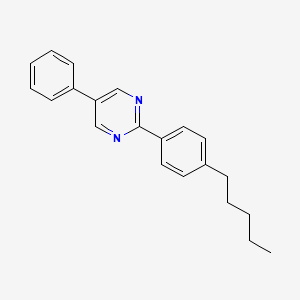![molecular formula C16H16S B14312161 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene CAS No. 113647-97-5](/img/structure/B14312161.png)
9-[2-(Methylsulfanyl)ethyl]-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[2-(Methylsulfanyl)ethyl]-9H-fluorene: is an organic compound with the molecular formula C16H16S . It is a derivative of fluorene, where a methylsulfanyl group is attached to the ethyl side chain at the 9th position of the fluorene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene typically involves the following steps:
Starting Materials: Fluorene and 2-(Methylsulfanyl)ethyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, making it nucleophilic.
Reaction Mechanism: The nucleophilic fluorene attacks the electrophilic carbon of the 2-(Methylsulfanyl)ethyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
Oxidation: 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent fluorene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical assays and studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
作用机制
The mechanism by which 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene exerts its effects depends on its interaction with molecular targets. The methylsulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects .
相似化合物的比较
9-Methylfluorene: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.
9-(2-Hydroxyethyl)-9H-fluorene:
Uniqueness: The presence of the methylsulfanyl group in 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene imparts unique chemical properties, such as increased nucleophilicity and the ability to participate in specific non-covalent interactions. These properties make it distinct from other similar compounds and expand its range of applications in various fields .
属性
CAS 编号 |
113647-97-5 |
|---|---|
分子式 |
C16H16S |
分子量 |
240.4 g/mol |
IUPAC 名称 |
9-(2-methylsulfanylethyl)-9H-fluorene |
InChI |
InChI=1S/C16H16S/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 |
InChI 键 |
MDVLNWZYXCNRLV-UHFFFAOYSA-N |
规范 SMILES |
CSCCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


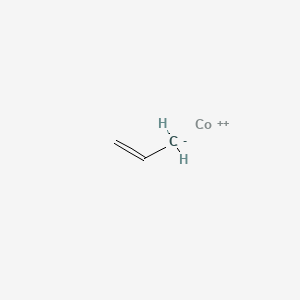
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)

![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
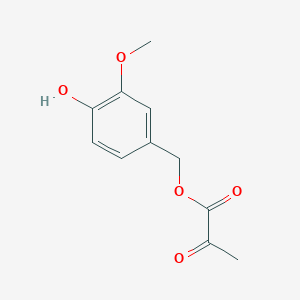
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
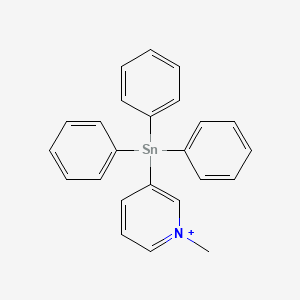
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
